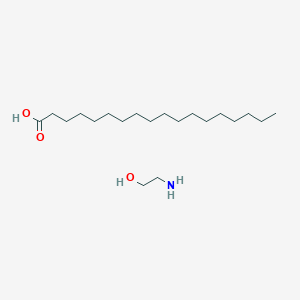

Monoethanolamine stearate

Description

Properties

CAS No. |

2129-99-9 |

|---|---|

Molecular Formula |

C20H43NO3 |

Molecular Weight |

345.6 g/mol |

IUPAC Name |

2-aminoethanol;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2-17H2,1H3,(H,19,20);4H,1-3H2 |

InChI Key |

XOSCOJBBKOVIOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(CO)N |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Monoethanolamine Stearate Formation

Chemical Pathways for Stearate (B1226849) Salt Synthesis

The formation of the target compound and related products from stearic acid and monoethanolamine primarily occurs through direct condensation reactions. These pathways can be driven thermally or catalytically to yield a mixture of products.

The reaction between stearic acid and monoethanolamine is characterized by two main competing pathways: amidation and esterification. cyberleninka.ru Monoethanolamine acts as a binucleophilic reagent, where both the amino (-NH₂) and hydroxyl (-OH) groups can react with the carboxylic acid group of stearic acid. cyberleninka.rualliancechemical.com

Amidation: This is the predominant reaction pathway, leading to the formation of N-(2-hydroxyethyl)octadecanamide, also known as stearoylethanolamide. cyberleninka.ruabo.fiepa.gov The higher nucleophilicity of the nitrogen atom in the primary amine group compared to the oxygen atom of the hydroxyl group favors the formation of the amide bond. cyberleninka.ru This reaction is a type of nucleophilic acyl substitution. cyberleninka.ru

Esterification: The hydroxyl group of monoethanolamine can also react with stearic acid to form an amino ester. This pathway is generally less favored than amidation under typical reaction conditions. cyberleninka.ru

The synthesis can be conducted as a non-catalytic thermal process or can be accelerated through the use of various catalysts. researchgate.netresearchgate.net Thermal amidation, for instance, can achieve significant conversion without a catalyst when performed at elevated temperatures. abo.fiepa.govresearchgate.net A study showed that thermal amidation of stearic acid with an equimolar ratio of ethanolamine (B43304) at 180°C in hexane resulted in a 61% conversion after 3 hours. abo.fiepa.govresearchgate.net In solventless conditions, the reaction can be even faster, achieving 90% conversion within 1 hour at the same temperature, which is attributed to the higher initial concentration of the reactants. researchgate.net

The interaction between stearic acid and monoethanolamine does not simply yield a single product but results in an equilibrium mixture. researchgate.netresearchgate.net All the reactions that occur during the process, including amidation and esterification, are reversible. researchgate.netresearchgate.net This leads to a complex product mixture that can include the desired amide (stearoylethanolamide), the corresponding amino ester, and an esteramide. abo.fiepa.govresearchgate.netresearchgate.net

The esteramide is a significant by-product formed through consecutive reactions, particularly as the conversion of stearic acid increases. abo.fiepa.gov Its formation can be more pronounced with certain catalysts. researchgate.net The initial reaction is believed to involve the formation of an ethanolammonium salt, which then disintegrates to form the final products. researchgate.netresearchgate.net The removal of water, a by-product of the condensation reaction, is a common strategy to shift the equilibrium toward the formation of the amide and ester products.

Some synthetic strategies aim to control by-product formation. For example, adding a small amount of glycerol at the beginning of the reaction can reportedly inhibit the formation of amine ester and amide ester by-products, leading to a purer final product. google.com

Role of Catalyst Systems in Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in enhancing the efficiency and controlling the selectivity of the reaction between stearic acid and monoethanolamine. Both homogeneous and heterogeneous catalysts are employed to accelerate the rate of reaction and influence the product distribution. researchgate.netresearchgate.netrsc.orguclouvain.be

A diverse range of catalysts has been investigated for this synthesis, each with distinct advantages and disadvantages regarding activity, selectivity, and reusability. rsc.orgeolss.net

Homogeneous Catalysts: These catalysts are in the same phase as the reactants. Examples include strong organic acids like p-toluenesulfonic acid and alkaline catalysts such as potassium hydroxide. researchgate.netresearchgate.net Homogeneous catalysts can significantly accelerate the decomposition of the intermediate ethanolammonium salt. researchgate.netresearchgate.net While often exhibiting high activity and selectivity, their separation from the product mixture can be challenging. rsc.orgeolss.net

Heterogeneous Catalysts: These solid catalysts are in a different phase from the liquid reaction mixture, which simplifies their separation and reuse. rsc.orgeolss.net This category includes:

Zeolites and Mesoporous Materials: Solid acid catalysts such as microporous zeolites (H-Beta, ZSM-5) and mesoporous materials (H-MCM-36, H-MCM-41) have been extensively studied. abo.fiepa.govresearchgate.netresearchgate.net

Metal Oxides: Simple metal oxides like Calcium Oxide (CaO) have been used as heterogeneous catalysts for the reaction. arpnjournals.org

Supported Catalysts: Iron-containing catalysts supported on materials like SiO₂, Al₂O₃, and various zeolites have also been explored. researchgate.net

The table below summarizes the performance of various catalysts in the amidation of stearic acid with monoethanolamine.

| Catalyst Type | Catalyst Example | Temperature (°C) | Conversion (%) | Selectivity to Amide (%) | Reference |

| None (Thermal) | N/A | 180 | 61 (in Hexane) | N/A | abo.fiepa.gov |

| Heterogeneous | H-Beta-150 (Zeolite) | 180 | 79 | 83 | abo.fiepa.gov |

| Heterogeneous | Fe-H-FER-20 | 140 | 61 | 98 | researchgate.net |

| Homogeneous | p-Toluenesulfonic acid | 150-155 | 30 | N/A | researchgate.netresearchgate.net |

| Homogeneous | Potassium hydroxide | 150-155 | 22 | N/A | researchgate.netresearchgate.net |

The catalytic performance is heavily dependent on the catalyst's structural and acidic properties. abo.fiepa.gov In the case of solid acid catalysts like zeolites, both the type and concentration of acid sites are critical.

Acidity: An optimal amount of Brønsted acid sites is required to achieve high yield and selectivity towards the desired stearoylethanolamide. abo.fiepa.govresearchgate.net An excessive number of Brønsted acid sites can promote the formation of the esteramide by-product. abo.fiepa.govresearchgate.net

Structure: The porous nature of the catalyst also plays a role. A study comparing various zeolites found that the microporous, strongly acidic H-Beta-150 catalyst provided the highest conversion (79%) and selectivity to the amide (83%). abo.fiepa.gov In contrast, the more acidic mesoporous H-MCM-36 catalyst resulted in a lower yield due to increased formation of esteramides. researchgate.net

Stoichiometric and Kinetic Considerations in Reaction Optimization

Optimizing the synthesis requires careful control over the molar ratio of the reactants and an understanding of the reaction kinetics. cyberleninka.ruabo.fiepa.gov

Stoichiometric Effects: The molar ratio of stearic acid to monoethanolamine is a critical parameter influencing conversion.

An equimolar ratio is effective for thermal amidation. abo.fiepa.govresearchgate.net

An excess of stearic acid relative to monoethanolamine has been shown to result in low conversions. abo.fiepa.govresearchgate.net

An excess of monoethanolamine can also be detrimental, suppressing the reaction rate, particularly with zeolite catalysts, due to the strong adsorption of ethanolamine onto the catalyst's active sites. abo.fiepa.govresearchgate.net

However, some patented methods utilize a slight excess of monoethanolamine (e.g., a molar ratio of 1:1.05 to 1:1.30) to drive the reaction to completion. google.com Another approach involves a two-step process where an excess of stearic acid is used first to form amide esters, which are then reacted with the remaining monoethanolamine in an aminolysis step. google.com

Kinetic Factors: The reaction is generally described by a second-order kinetic equation. cyberleninka.ru The rate is influenced by temperature and reactant concentration. An optimal reaction temperature of 180°C has been identified in catalytic studies to maximize conversion. abo.fiepa.govresearchgate.net Kinetic studies focus on determining the rate constants and activation energies to model the reaction behavior and optimize process conditions for industrial-scale production. cyberleninka.ru

The following table summarizes the influence of key reaction parameters on the synthesis.

| Parameter | Condition | Effect on Reaction | Reference |

| Temperature | 180°C | Optimal for catalytic amidation, maximizing conversion. | abo.fiepa.govresearchgate.net |

| Reactant Ratio | Excess Stearic Acid | Leads to low conversion. | abo.fiepa.govresearchgate.net |

| Reactant Ratio | Excess Monoethanolamine | Can suppress the reaction on zeolite catalysts. | abo.fiepa.govresearchgate.net |

| Solvent | Solvent-free | Higher reaction rate compared to using a solvent like hexane. | researchgate.net |

Impact of Reactant Molar Ratios on Product Distribution

The stoichiometry of stearic acid to monoethanolamine is a determining factor in the final product composition and reaction conversion. Research indicates that deviation from an optimal ratio can lead to decreased yields and the formation of undesired side products. The reaction of fatty acids with monoethanolamine can result in an equilibrium mixture of amide, ester, and amido ester. researchgate.net

An equimolar ratio of stearic acid to ethanolamine in a thermal amidation process has been shown to yield substantial conversion. researchgate.net However, adjustments to this ratio are often employed to maximize the formation of the desired amide. For instance, a synthesis method utilizing a molar ratio of fatty acid to monoethanolamine of 1:1.05-1.30 has been patented, suggesting a slight excess of the amine is beneficial. google.com Another study demonstrated high conversion of stearic acid (82.38%) using a significant excess of monoethanolamine, with a substrate ratio of 1:8 (stearic acid:MEA). arpnjournals.org

Conversely, an excess of stearic acid relative to ethanolamine has been found to result in low conversions. researchgate.net An overabundance of monoethanolamine can also be detrimental, potentially suppressing the reaction, particularly in catalytic systems, due to its strong adsorption onto the catalyst surface. researchgate.net The principle that reactant ratios dictate product distribution is well-established in the synthesis of ethanolamines themselves, where a large excess of ammonia is used to favor the formation of monoethanolamine over di- and triethanolamine (B1662121). dtic.mil

Impact of Molar Ratio on Monoethanolamine Stearate Synthesis

| Molar Ratio (Stearic Acid:Monoethanolamine) | Key Findings | Reference |

|---|---|---|

| 1:1 | Achieved 61% conversion in thermal amidation using hexane as a solvent. | researchgate.net |

| >1:1 (Excess Stearic Acid) | Leads to low conversion rates. | researchgate.net |

| <1:1 (Excess Monoethanolamine) | Can suppress the reaction on catalyst surfaces. | researchgate.net |

| 1:1.05 - 1:1.30 | Optimal range proposed in a patented synthesis method for fatty monoethanol amides. | google.com |

| 1:8 | Resulted in 82.38% conversion of stearic acid in a hexane-isopropanol solvent. | arpnjournals.org |

Temperature and Solvent Effects on Reaction Kinetics

Reaction kinetics in the formation of this compound are highly sensitive to both temperature and the presence of a solvent. These parameters directly influence the reaction rate and, consequently, the time required to achieve high conversion.

Temperature Effects: The reaction is typically conducted at elevated temperatures to drive the dehydration process. An optimum reaction temperature of 180°C has been identified in catalytic amidation studies. researchgate.net Other synthesis protocols operate within a temperature range of 130-160°C. google.com However, successful conversion (82.38%) has also been achieved at a significantly lower temperature of 80°C, indicating that the optimal temperature can be dependent on other reaction conditions such as the catalyst and solvent system used. arpnjournals.org

Solvent Effects: The choice of solvent, or the lack thereof, has a profound impact on reaction rates. The primary mechanism is the effect on reactant concentration. In a study using hexane as a solvent, thermal amidation at 180°C resulted in a 61% conversion of stearic acid after five hours. researchgate.net In stark contrast, conducting the reaction under solventless conditions at the same temperature (180°C) dramatically increased the reaction rate, achieving 90% conversion in just one hour. researchgate.net This highlights that a higher initial concentration of stearic acid in a solvent-free system accelerates the reaction. researchgate.net Other solvent systems, such as a mixture of hexane and isopropanol, have also been utilized. arpnjournals.org

Influence of Temperature and Solvent on Reaction Outcome

| Temperature | Solvent | Key Outcome | Reference |

|---|---|---|---|

| 180°C | Hexane | 61% conversion after 3-5 hours. | researchgate.netresearchgate.net |

| 180°C | Solventless | 90% conversion within 1 hour. | researchgate.net |

| 130-160°C | Not specified | Effective temperature range for amidation in a patented method. | google.com |

| 80°C | Hexane-Isopropanol | 82.38% conversion of stearic acid was achieved. | arpnjournals.org |

Post-Synthesis Purification and Isolation Strategies for Research-Grade this compound

Following the synthesis, the crude product contains unreacted starting materials, catalyst residues, and by-products. To obtain research-grade this compound, with purity often exceeding 98%, a multi-step purification process is required. patsnap.com

Common strategies focus on separating the desired amide based on its physicochemical properties. A typical purification sequence involves washing, distillation, and filtration.

Washing: The crude product can be washed with solutions such as dilute brine and water. patsnap.com This step is effective for removing water-soluble impurities, including residual monoethanolamine and certain catalysts.

Vacuum Distillation: This is a critical step for removing volatile impurities and unreacted starting materials. patsnap.com Given the high boiling points of the components, distillation is performed under reduced pressure to prevent thermal degradation. The effectiveness of vacuum distillation for separating ethanolamines and related compounds is well-established. google.com One method for producing high-purity product specifies heating to 100°C under vacuum to remove volatiles after an initial washing phase. patsnap.com

Filtration: This technique is employed to remove solid impurities. This can include heterogeneous catalysts used in the synthesis or any particulate matter. Methods can range from simple filtration to the use of micro-filtrate membranes to ensure the removal of fine particles. google.com

Recrystallization: For solid compounds like this compound, recrystallization is a powerful technique for achieving high purity. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out, leaving impurities behind in the solution.

Purification Techniques for this compound

| Technique | Purpose | Reference |

|---|---|---|

| Washing (e.g., with brine, water) | To remove water-soluble impurities and residual reactants. | patsnap.com |

| Vacuum Distillation | To separate the final product from volatile impurities and unreacted starting materials at lower temperatures. | patsnap.comgoogle.com |

| Filtration | To remove solid particles, such as heterogeneous catalysts or other insoluble impurities. | google.com |

| Recrystallization | A standard method for achieving high purity of solid organic compounds by separating them from soluble impurities. |

Interfacial Behavior and Self Assembly Dynamics of Monoethanolamine Stearate Systems

Adsorption Phenomena at Fluid-Fluid Interfaces

The behavior of monoethanolamine stearate (B1226849) at the boundary between two immiscible fluids, such as oil and water, is critical to its function as a surfactant. This section details the thermodynamic and kinetic aspects of its adsorption and the properties of the resulting interfacial film.

Thermodynamics of Monoethanolamine Stearate Adsorption

The adsorption of this compound at an interface is a thermodynamically driven process aimed at minimizing the free energy of the system. mdpi.com When introduced into a system of two immiscible liquids, the amphiphilic nature of this compound—possessing both a hydrophilic head (monoethanolamine) and a hydrophobic tail (stearate)—causes the molecules to preferentially accumulate at the interface. This orientation reduces the thermodynamically unfavorable contact between the hydrophobic tails and the aqueous phase. utoronto.ca

The reduction in interfacial tension is a key indicator of the extent of adsorption. The Gibbs adsorption equation provides a quantitative relationship between the change in interfacial tension, the concentration of the surfactant in the bulk phase, and the surface excess concentration (the amount of surfactant adsorbed per unit area of the interface). ugr.esscribd.com For this compound, an increase in its bulk concentration leads to a greater number of molecules adsorbing at the interface, resulting in a significant decrease in interfacial tension until the interface becomes saturated. ugr.es At this point, the formation of micelles in the bulk phase becomes energetically favorable. ugr.eswiley.com

Kinetics of Interfacial Layer Formation and Relaxation

The formation of an interfacial layer of this compound is a dynamic process governed by several kinetic steps. scribd.com Initially, the transport of surfactant molecules from the bulk phase to the sub-layer near the interface occurs primarily through diffusion. nih.gov This is followed by the adsorption of the molecules from the sub-layer onto the interface itself. nih.govnih.gov

The kinetics of this process can be influenced by several factors. At low bulk concentrations, the rate of adsorption is often diffusion-controlled. nih.gov As the interfacial concentration increases, an energy barrier to further adsorption may arise due to electrostatic repulsion between the charged headgroups (if any) and steric hindrance from the already adsorbed molecules. semanticscholar.org This can lead to a stage where adsorption is kinetically limited. nih.gov

Interfacial relaxation refers to the processes that occur when the interface is subjected to a disturbance, such as expansion or compression. semanticscholar.org These perturbations can cause deviations from the equilibrium interfacial tension. The system then relaxes back to equilibrium through various mechanisms, including the exchange of surfactant molecules between the interface and the bulk (adsorption/desorption) and the rearrangement of molecules within the interfacial layer. semanticscholar.org The speed of these relaxation processes is critical for the dynamic behavior of systems like emulsions and foams. cern.ch

Structural and Rheological Properties of Adsorbed Interfacial Films

Once formed, the adsorbed layer of this compound imparts specific structural and rheological properties to the interface, which are crucial for the stability of dispersed systems. nih.govnih.gov

Dilational rheology examines the response of the interfacial tension to changes in the interfacial area. cern.chmdpi.com When an interface laden with this compound is expanded or compressed, the concentration of the surfactant per unit area changes, leading to a corresponding change in interfacial tension. cern.ch The relationship between the change in interfacial tension and the fractional change in area is described by the dilational viscoelastic modulus (E). mdpi.com

This modulus has both an elastic (storage) component (E') and a viscous (loss) component (E''). mdpi.com

E' (Dilational Elasticity): Represents the ability of the interface to store energy and resist deformation. A higher E' indicates that a small change in area results in a large change in interfacial tension, which can be crucial for stabilizing emulsions against coalescence. nih.govcern.ch

E'' (Dilational Viscosity): Represents the energy dissipated as heat during deformation and is related to the rate-dependent relaxation processes, such as surfactant diffusion to and from the interface. nih.govcern.ch

The dilational rheological properties of this compound films are dependent on factors like surfactant concentration, frequency of deformation, and temperature. researchgate.netresearchgate.net

Interfacial shear rheology probes the resistance of the interfacial layer to shear deformation at a constant area. nih.govanton-paar.com This provides insights into the intermolecular interactions and the structure of the film. nih.gov The key parameters are the interfacial shear viscosity (ηs) and the interfacial shear modulus (Gs).

Interfacial Shear Viscosity (ηs): A measure of the resistance to flow within the interface. High interfacial shear viscosity can indicate strong intermolecular attractions and the formation of a structured, condensed film. nih.govucoz.com

Interfacial Shear Modulus (Gs): Represents the elasticity of the interfacial film under shear stress. A significant Gs suggests the presence of a solid-like or gel-like network at the interface. researchgate.net

For this compound, the formation of a closely packed monolayer can lead to significant interfacial shear viscosity and elasticity, contributing to the formation of a robust barrier against droplet coalescence. researchgate.netnih.gov

Micellar Aggregation and Lyotropic Mesophase Formation in Aqueous Solutions

In aqueous solutions above a certain concentration known as the critical micelle concentration (CMC), individual this compound molecules self-assemble into organized aggregates called micelles. ugr.eswiley.com This is a thermodynamically favorable process driven by the hydrophobic effect, which sequesters the hydrophobic stearate tails from the surrounding water, while the hydrophilic monoethanolamine headgroups remain exposed to the aqueous environment. utoronto.ca The CMC is a key characteristic of a surfactant and for ionic surfactants, it is typically below 100. ugr.es

These micelles are not static entities but are in dynamic equilibrium with the monomeric surfactant molecules in the solution. ugr.es The shape and size of the micelles can vary depending on factors such as surfactant concentration, temperature, pH, and the presence of electrolytes. ugr.es Common micellar shapes include spherical, rod-like, and disk-shaped structures. ugr.es

At higher concentrations, these micellar aggregates can further organize into more ordered structures known as lyotropic liquid crystalline mesophases. mdpi.comacs.org The formation and type of mesophase are dependent on concentration and temperature. mdpi.com Common lyotropic mesophases include:

Hexagonal phase (H1): Cylindrical micelles are packed into a hexagonal array. ugr.es

Lamellar phase (Lα): Surfactant molecules are arranged in bilayers, separated by layers of the solvent. ugr.esacs.org

Cubic phase (I1): Spherical micelles are arranged in a cubic lattice. ugr.esresearchgate.net

The formation of these liquid crystalline phases can dramatically increase the viscosity and viscoelasticity of the solution. acs.org The specific mesophases formed by this compound systems are influenced by the balance of intermolecular forces, including hydrophobic interactions, electrostatic repulsion between headgroups, and hydration effects. acs.orgnih.gov Studies on similar fatty acid and ethanolamine (B43304) systems have shown the formation of both lamellar and hexagonal mesophases. acs.org

Table of Research Findings on Interfacial Properties

| Property | Observation | Influencing Factors |

| Interfacial Tension | Decreases significantly with increasing this compound concentration until the CMC is reached. ugr.es | Bulk concentration, temperature, nature of oil/water phases. ugr.esscribd.com |

| Adsorption Kinetics | Initially diffusion-controlled, can become kinetically limited at higher interfacial concentrations. nih.gov | Bulk concentration, presence of an energy barrier at the interface. nih.govsemanticscholar.org |

| Dilational Elasticity (E') | Increases with the formation of a more compact interfacial film. nih.gov | Surfactant concentration, frequency of deformation. researchgate.netresearchgate.net |

| Interfacial Shear Viscosity (ηs) | Can be high, indicating a structured and condensed interfacial layer. nih.gov | Molecular packing, intermolecular interactions. researchgate.netnih.gov |

Table of Self-Assembly Structures

| Structure | Description | Conditions for Formation |

| Monomers | Individual surfactant molecules dispersed in solution. | Below the Critical Micelle Concentration (CMC). ugr.es |

| Micelles | Aggregates of surfactant molecules (e.g., spherical, rod-like). | Above the CMC. ugr.eswiley.com |

| Lyotropic Mesophases | Ordered arrangements of micelles (e.g., hexagonal, lamellar, cubic). ugr.es | High surfactant concentrations. mdpi.comacs.org |

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which individual surfactant monomers, such as this compound, begin to self-assemble into organized aggregates known as micelles. researchgate.netresearchgate.net Below the CMC, the surfactant molecules exist predominantly as monomers in the bulk solution. utoronto.ca Once the CMC is reached, further addition of the surfactant leads to the formation of micelles, a process driven by the need to minimize the free energy of the system by sequestering the hydrophobic tails from the aqueous environment. utoronto.ca The CMC is a distinct characteristic for each surfactant and can be determined experimentally through various techniques that detect the sharp change in a solution's physical properties upon micellization. mdpi.com Common methods include surface tension measurements, where the tension ceases to decrease significantly above the CMC, and conductivity measurements, which show a change in slope due to the different mobility of micelles compared to monomers. mdpi.comacs.orgnih.gov

Several factors inherent to the surfactant's molecular structure and the surrounding experimental conditions can influence the CMC. researchgate.net The length and structure of the hydrophobic alkyl chain and the nature of the hydrophilic headgroup are primary determinants. pharmacy180.comaatbio.com For instance, increasing the length of the hydrophobic tail generally lowers the CMC because it enhances the driving force for aggregation. pharmacy180.comnumberanalytics.com

For ionic surfactants like this compound, the concentration and nature of counterions in the solution, which collectively determine the ionic strength, play a crucial role in micellization. The addition of electrolytes, such as salts, to an aqueous solution of an ionic surfactant typically leads to a decrease in the CMC. pharmacy180.comput.ac.ir This phenomenon occurs because the added ions create an atmosphere around the charged hydrophilic headgroups of the surfactant monomers. This "screening" effect reduces the electrostatic repulsion between the headgroups, making it energetically more favorable for them to aggregate into micelles at a lower concentration. aatbio.comnumberanalytics.comorientjchem.org Consequently, solutions with higher ionic strength generally exhibit a lower CMC. nih.govaatbio.comput.ac.ir The magnitude of this effect can also depend on the specific type of ions present in the solution. pharmacy180.com

Table 1: General Effect of Ionic Strength on the Critical Micelle Concentration (CMC) of Ionic Surfactants

| Ionic Strength | Repulsion Between Headgroups | Tendency to Form Micelles | Critical Micelle Concentration (CMC) |

| Low | High | Lower | Higher |

| High | Reduced (due to screening) | Higher | Lower |

| This table illustrates the general principle of how increasing ionic strength affects micellization for ionic surfactants. |

Temperature Dependence of CMC and Aggregation Number

The effect of temperature on the critical micelle concentration (CMC) of ionic surfactants is often complex, resulting from a balance between hydrophobic interactions and electrostatic forces. pharmacy180.comnumberanalytics.com For some non-ionic surfactants, the CMC typically decreases as temperature increases, primarily due to the dehydration of the hydrophilic headgroups, which favors aggregation. numberanalytics.comnih.gov However, for ionic systems, the relationship is not always monotonic. Some systems exhibit a minimum CMC at a specific temperature. nih.gov Below this temperature, the CMC decreases with heating, while above it, the CMC starts to increase. aatbio.comnih.gov

In this compound systems, temperature is a critical parameter that not only influences the CMC but also governs the stability and transition between different types of self-assembled structures. researchgate.net For example, a well-defined temperature transition between lamellar structures and micelles has been observed in stearic acid systems neutralized with ethanolamine. researchgate.netacs.org This transition, which occurs around 42°C in one study, is linked to the chain-melting phenomenon, where the rigid, ordered alkyl chains become fluid and disordered upon heating. researchgate.netacs.org The aggregation number, which is the average number of surfactant molecules in a single micelle, also tends to be temperature-dependent, often increasing with temperature for certain systems. utoronto.ca

Table 2: General Influence of Temperature on CMC for Different Surfactant Types

| Surfactant Type | General Effect of Increasing Temperature on CMC | Underlying Reason |

| Non-ionic | Generally Decreases | Dehydration of hydrophilic headgroups makes them effectively more hydrophobic, promoting micellization. numberanalytics.com |

| Ionic | Complex (may increase, decrease, or show a minimum) | Involves a balance between the hydrophobic effect, which is strengthened by temperature, and electrostatic interactions. pharmacy180.comnumberanalytics.com |

| This table provides a generalized overview; specific behavior can vary. |

Micellar Morphology and Structural Transitions

The rheological and physical properties of a this compound solution are strongly dependent on its microstructure, which refers to the shape, size, and concentration of the self-assembled aggregates. google.comgoogle.com Above the critical micelle concentration, the system is not static; the morphology of the micelles can evolve significantly with changes in concentration, temperature, pH, or ionic strength. utoronto.ca

At concentrations just above the CMC, surfactants often form simple, small spherical micelles. google.comgoogle.com As the surfactant concentration increases, these spherical structures can grow and change shape to accommodate more molecules while optimizing packing geometry. This often leads to a transition from spherical to ellipsoidal (prolate or oblate) and eventually to larger, elongated structures such as cylindrical or rod-like micelles. ugr.es In the case of this compound, dynamic light scattering studies on a 1% aqueous solution revealed the presence of large hydrodynamic radii, indicating that the micelles had already grown into large rod-like or worm-like structures at this concentration. whiterose.ac.uk This suggests a high propensity for micellar growth beyond the initial spherical shape in this system.

A key characteristic of fatty acid soap systems, including this compound, is the transition from a micellar phase to a more ordered lamellar phase. researchgate.netuni-regensburg.de This structural transformation is not instantaneous and is highly sensitive to conditions such as concentration, temperature, and pH. researchgate.netgoogle.com The transition is fundamentally governed by the effective packing of the surfactant molecules. Factors that reduce the effective area of the hydrophilic headgroup relative to the volume of the hydrophobic tail favor the formation of flatter, less curved structures like lamellar sheets over spherical or rod-like micelles. google.com

Research on stearic acid solubilized by ethanolamine has shown a distinct, temperature-driven transition. At lower temperatures, the system can exist as a lamellar phase, which then transforms into a micellar solution upon heating to a specific threshold temperature, noted to be around 42°C in one study. researchgate.net This transition is associated with the melting of the alkyl chains, which disrupts the ordered packing required for the lamellar structure. acs.org

Formation and Characteristics of Liquid Crystalline Phases

At sufficiently high concentrations, this compound and related fatty acid-amine systems transition from simple micellar solutions to form highly ordered liquid crystalline phases. acs.orggoogle.comgoogle.com These mesophases combine properties of both liquids and crystalline solids, exhibiting flow while maintaining long-range structural order. The formation of these phases is a hallmark of the self-assembling nature of these protic ionic liquid systems. acs.orgresearchgate.net

Phase diagram studies of the stearic acid and monoethanolamine system have identified distinct liquid crystalline regions. acs.orgacs.org The most common of these are the lamellar (Lα) and hexagonal (H₁) phases. acs.orgacs.org

Lamellar Phase (Lα): This phase consists of stacked, parallel bilayers of this compound molecules separated by layers of water. google.com This layered arrangement gives the phase a characteristic oily, streaky texture when viewed under a polarized light microscope. google.com Lamellar phases were observed to form in the stearic acid-monoethanolamine system. acs.orgacs.org

Hexagonal Phase (H₁): This phase is composed of long, cylindrical micelles packed into a two-dimensional hexagonal lattice. acs.org It typically exhibits an angular, fan-like texture under polarized microscopy. google.com

The formation and stability of these liquid crystalline phases are responsible for the high viscoelasticity observed in concentrated this compound systems. acs.orgresearchgate.net The specific phase that forms is dependent on the precise composition and temperature of the system. acs.org

Table 3: Phases Identified in Stearic Acid + Monoethanolamine Systems

| Phase Type | Description | Precursor Components |

| Micellar Solution (L₁) | Disordered solution of micelles in a solvent. | Stearic Acid, Monoethanolamine |

| Lamellar Liquid Crystal (Lα) | Ordered phase of surfactant bilayers separated by solvent layers. | Stearic Acid, Monoethanolamine |

| Hexagonal Liquid Crystal (H₁) | Ordered phase of cylindrical micelles in a hexagonal lattice. | Stearic Acid, Monoethanolamine |

| Data sourced from studies on the phase behavior of fatty acids and ethanolamines. acs.orgacs.org |

Lamellar (Lα) Mesophases

The lamellar (Lα) phase is a type of liquid crystalline structure characterized by a layered arrangement of molecules. acs.orgresearchgate.net In the context of this compound, these layers are composed of the stearate molecules, with their hydrophilic monoethanolamine headgroups oriented towards the aqueous phase and their hydrophobic stearate tails facing inwards, forming a bilayer structure. researchgate.netalcpo.org.ly The formation of these lamellar mesophases is a key aspect of the self-assembly behavior of this compound in the presence of water. researchgate.net

Well-defined lamellar mesophases have been observed in systems containing this compound, particularly at intermediate concentrations of the surfactant in aqueous solutions. acs.org The appearance of these structures is attributed to the amphiphilic nature of the this compound molecule, which possesses both a hydrophilic headgroup (the ethanolammonium cation) and a hydrophobic tail (the fatty acid anion). acs.org This molecular profile classifies it as a mesogen, a compound that can form liquid crystal matrices under appropriate conditions of temperature and concentration. acs.org The linear structure of the stearic acid carbon chain is thought to favor self-assembly into layers rather than other shapes. acs.org

Research on the stearic acid and triethanolamine (B1662121) stearate system, a related amine soap, has shown the formation of a lamellar liquid crystalline phase when the components are mixed in an aqueous solution at elevated temperatures (80°C). researchgate.net Upon cooling, this system initially forms multilamellar spheres. researchgate.net However, hydrolysis can lead to the breakdown of this lamellar gel phase and the formation of stearic acid crystals. researchgate.net In systems of stearic acid and monoethanolamine, lamellar mesophases are observed, and in biphasic regions, invariant thermal transitions are associated with the formation of this structure. acs.org

The table below summarizes key characteristics of lamellar mesophases observed in this compound and related systems.

| Property | Description | References |

| Structure | Molecules are arranged in bilayers with hydrophilic heads facing the aqueous medium and hydrophobic tails facing inwards. | researchgate.netalcpo.org.ly |

| Formation | Occurs at intermediate surfactant concentrations in aqueous solutions. | acs.org |

| Driving Force | The amphiphilic nature of the this compound molecule. | acs.org |

| Associated Geometries | Can form multilamellar vesicles or spheres. | researchgate.net |

| Influencing Factors | Temperature and the presence of other components like stearic acid can influence the stability and transformation of the lamellar phase. | researchgate.net |

Hexagonal (HI, HII) Mesophases

In addition to lamellar phases, this compound systems can also form hexagonal mesophases, which are another type of lyotropic liquid crystal. acs.org These phases are characterized by the packing of cylindrical micelles into a hexagonal array. acs.orgmdpi.com Two primary types of hexagonal phases are recognized: the normal hexagonal phase (HI) and the inverted hexagonal phase (HII). acs.org

In the normal hexagonal (HI) phase , the surfactant molecules aggregate into cylindrical structures where the hydrophilic headgroups are on the exterior, in contact with the surrounding aqueous medium, while the hydrophobic tails are sequestered in the interior of the cylinders. acs.org This type of structure is typically formed at high water concentrations. acs.org

Conversely, the inverted hexagonal (HII) phase consists of cylindrical aggregates where the hydrophobic tails are oriented outwards, and the hydrophilic headgroups form the core, which encapsulates water. acs.org

While hexagonal mesophases are clearly observed in systems based on oleic acid and ethanolamines, they have not been observed in stearic acid-based mixtures under the conditions studied in some research. acs.org The preference for the linear stearic acid chain to self-assemble into layers is cited as a probable reason for the absence of hexagonal phases in these specific systems. acs.org However, in related systems, the addition of certain components can induce a transition from a lamellar to a hexagonal phase. mdpi.com For instance, in systems with Pluronic L92, the addition of monoethanolamine (MEA) can induce a phase transition from a lamellar to a hexagonal phase. mdpi.com

The table below outlines the key features of hexagonal mesophases in the context of related amphiphilic systems.

| Mesophase Type | Description of Structure | Conditions for Formation |

| Normal Hexagonal (HI) | Cylindrical micelles with hydrophilic headgroups on the exterior, in contact with the aqueous phase. | Typically forms at high water concentrations. |

| Inverted Hexagonal (HII) | Cylindrical micelles with hydrophobic tails on the exterior and hydrophilic headgroups forming a water-filled core. | Often observed in systems with a higher proportion of the hydrophobic component. |

Phase Diagrams and Multiphase Behavior

The phase behavior of this compound systems, particularly in the presence of its precursors (stearic acid and monoethanolamine) and water, is complex and exhibits multiphase characteristics. acs.org Phase diagrams are essential tools for mapping the different phases and their transitions as a function of composition and temperature. researchgate.netacs.org

For the binary system of stearic acid and monoethanolamine, the solid-liquid equilibrium phase diagram reveals a congruent melting profile, indicating the formation of an intermediate compound, this compound. acs.orgacs.org This diagram also delineates regions where different phases coexist, such as solid monoethanolamine (SMEA), solid stearic acid (SFA), solid protic ionic liquid (SPIL), and a liquid phase (L). acs.org Furthermore, lyotropic mesophases, specifically the lamellar phase (Lα), are present in certain composition and temperature ranges. acs.orgacs.org

The phase diagram for the stearic acid + monoethanolamine system shows several biphasic domains, including:

SEA + SPIL

SEA + Lα

SEA + L

SPIL + SFA

SPIL + Lα

SPIL + L

SFA + L acs.org

The presence of these multiple phases and the transitions between them are governed by thermodynamic principles, including the Gibbs phase rule. acs.org The formation of the liquid crystal mesophases is directly linked to the creation of the protic ionic liquid, this compound, which acts as a mesogen due to its amphiphilic and asymmetric molecular structure. acs.org

In the broader context of fatty acid-ethanolamine systems, the phase diagrams can be quite intricate, featuring eutectic reactions and multiple invariant thermal transitions. acs.org The specific nature of the fatty acid (e.g., stearic vs. oleic) significantly influences the observed mesophases, with stearic acid systems favoring lamellar structures. acs.org The addition of water to these systems introduces further complexity, leading to the formation of lyotropic liquid crystals. researchgate.net

The following table summarizes the types of phases and biphasic regions identified in the stearic acid + monoethanolamine system phase diagram.

| Phase/Region | Description |

| SMEA | Solid Monoethanolamine |

| SFA | Solid Stearic Acid |

| SPIL | Solid Protic Ionic Liquid (this compound) |

| L | Liquid Phase |

| Lα | Lamellar Mesophase |

| Biphasic Regions | Coexistence of two distinct phases (e.g., SPIL + Lα) |

Emulsification and Stabilization Mechanisms in Disperse Systems

This compound is utilized as an emulsifier, a substance that stabilizes emulsions, which are dispersions of one immiscible liquid in another. Its effectiveness stems from its ability to form protective films at the oil-water interface, thereby preventing the dispersed droplets from coalescing.

Mechanisms of Emulsion Stabilization (e.g., Monomolecular, Multimolecular, Solid Particle Films)

The stabilization of emulsions by surfactants like this compound can be understood through several mechanisms, primarily involving the formation of an interfacial film. researchjournal.co.in

Monomolecular Adsorption: Surface-active agents, including this compound, adsorb at the oil-water interface, forming a monomolecular film. igntu.ac.in This adsorption reduces the interfacial tension between the oil and water phases. researchjournal.co.in A lower interfacial tension reduces the thermodynamic instability of the emulsion, making it less prone to coalescence. igntu.ac.in The coherent monolayer formed around the dispersed droplets also provides a physical barrier that helps prevent them from merging when they approach each other. igntu.ac.in

Multimolecular Films: While not explicitly detailed for this compound in the provided context, some emulsifiers can form thicker, multimolecular films at the interface. These films can offer enhanced steric stabilization.

Solid Particle Films: Finely divided solid particles can also stabilize emulsions by adsorbing at the oil-water interface. researchjournal.co.in These particles, wetted by both oil and water, create a particulate film that mechanically prevents coalescence. researchjournal.co.inigntu.ac.in While this compound itself is a surfactant, in some systems, it can contribute to the formation of structures that behave like solid particles at the interface, such as in the case of lamellar gel phases that can form solid-like structures. researchgate.net

The table below summarizes the primary mechanisms of emulsion stabilization relevant to this compound.

| Stabilization Mechanism | Description |

| Monomolecular Film Formation | Adsorption of this compound at the oil-water interface to form a single-molecule-thick layer, reducing interfacial tension and creating a barrier. researchjournal.co.inigntu.ac.inevitachem.com |

| Particulate Film | Formation of a film of finely divided solid particles at the interface that prevents coalescence. researchjournal.co.inigntu.ac.in |

Role of Interfacial Film Formation in Droplet Coalescence Prevention

The primary role of the interfacial film formed by this compound is to prevent the coalescence of dispersed droplets. epicenergy.org.br Coalescence is the process where emulsified droplets merge to form larger ones, ultimately leading to the separation of the two immiscible phases. igntu.ac.in

The interfacial film acts as a barrier in several ways:

Mechanical Barrier: The film physically separates the droplets, preventing them from coming into direct contact and fusing. researchjournal.co.in The rigidity and coherence of this film are crucial for its effectiveness.

Reduction of Interfacial Tension: By lowering the energy of the oil-water interface, the surfactant reduces the thermodynamic driving force for the system to minimize its interfacial area through coalescence. researchjournal.co.inigntu.ac.in

Surface Charge: Although not the primary mechanism for nonionic surfactants, for ionic surfactants like this compound, the adsorption of charged molecules can create an electrical double layer around the droplets. This leads to electrostatic repulsion between droplets, further inhibiting their approach and coalescence. researchjournal.co.in

The stability of the emulsion is therefore highly dependent on the properties of this interfacial film. epicenergy.org.br Factors such as the concentration of the emulsifier, the presence of other components, and the pH of the system can all influence the characteristics of the film and, consequently, the stability of the emulsion. researchgate.net

Particle-Stabilized Emulsions (Pickering Emulsions) Facilitated by this compound

Pickering emulsions represent a distinct class of emulsions that are stabilized by solid particles adsorbed at the oil-water interface, rather than by traditional molecular surfactants. scielo.br These particles create a robust physical or mechanical barrier that prevents droplet coalescence and Ostwald ripening, often resulting in exceptional long-term stability. pharmaexcipients.comfrontiersin.orgmyfoodresearch.com The stabilization mechanism relies on the irreversible adsorption of these particles, whose desorption energy from the interface is significantly greater than thermal energy. scielo.br

While this compound itself functions as a classical surfactant, forming monolayers around emulsion droplets, its constituent components can be utilized in the formation of particles for Pickering stabilization. evitachem.com For instance, research has shown that nanogels created from chitosan (B1678972) and stearic acid can effectively stabilize Pickering emulsions. frontiersin.org This demonstrates that stearic acid, when part of a larger, solid particle structure, can facilitate this advanced stabilization mechanism. Similarly, stable oil-in-glycerin emulsions have been formed using anionic agents created by the reaction of fatty acids with ethanolamine. researchgate.net

The interest in replacing conventional emulsifiers with solid particles stems from a drive towards more sustainable and skin-friendly formulations, which can also offer novel textural and sensory properties. researchgate.netnih.gov Particle-stabilized emulsions can form a more hydrophobic residual film on the skin compared to those made with traditional surfactants. pharmaexcipients.com The fundamental differences between these two stabilization systems are outlined in the table below.

Table 1: Comparison of Traditional and Pickering Emulsion Stabilization

| Feature | Traditional Emulsion (e.g., with this compound) | Pickering Emulsion (Particle-Stabilized) | Source(s) |

|---|---|---|---|

| Stabilizer | Amphiphilic molecules (surfactants) | Solid particles (nm to µm size) | scielo.brfrontiersin.org |

| Interface | Dynamic monolayer of surfactant molecules | Densely packed layer of solid particles | scielo.brevitachem.com |

| Adsorption | Reversible adsorption/desorption of molecules | Essentially irreversible particle adsorption | scielo.br |

| Stability | Prone to coalescence and Ostwald ripening | High stability against coalescence and Ostwald ripening | pharmaexcipients.commyfoodresearch.com |

| Mechanism | Reduction of interfacial tension; electrostatic/steric repulsion | Formation of a rigid mechanical barrier | scielo.br |

Foam Stabilization and Destabilization Kinetics in Surfactant Systems

The combination of stearic acid and monoethanolamine can create highly effective and "smart" foam systems whose stability can be controlled by external stimuli. researchgate.netresearchgate.net The kinetic stability of these foams is dictated by the temperature- and pH-dependent self-assembly of the surfactant molecules in the aqueous phase.

Stabilization Mechanism: At lower temperatures, the salt formed from a fatty acid (like stearic acid or the structurally similar 12-hydroxystearic acid) and an organic counterion like ethanolamine self-assembles into high-aspect-ratio microstructures, such as multi-lamellar tubes or planar sheets. researchgate.netresearchgate.netcern.ch When a foam is generated from such a solution, these crystalline aggregates are crucial for its stability. They adsorb at the air-water interface and also become entangled within the liquid channels of the foam (the Plateau borders). cern.chresearchgate.net This crowding of high-viscosity structures severely restricts liquid drainage and provides a powerful steric barrier that arrests bubble coarsening and coalescence, leading to the formation of ultrastable foams that can persist for weeks or even months. researchgate.netcern.ch

Destabilization Kinetics: The remarkable stability of these foams is reversible and can be switched off, leading to rapid foam collapse. This destabilization is triggered by stimuli that disrupt the self-assembled tubular or lamellar structures.

Temperature-Induced Destabilization: A key feature of these systems is a distinct transition temperature (T). For the stearic acid/ethanolamine system, a lamellar-to-micelle transition occurs at approximately 42°C. researchgate.net For the 12-hydroxystearic acid/ethanolamine system, this transition is observed at around 70°C. researchgate.net When the temperature is raised above T, the ordered structures dissolve and transition into simple, small micelles. researchgate.netcern.ch These micelles are far less effective at stabilizing the foam structure, resulting in a rapid decrease in foam volume and catastrophic collapse. The process is reversible; upon cooling the system below T*, the tubes or lamellae can reform, allowing a stable foam to be generated once again. researchgate.netcern.ch

pH/CO₂-Induced Destabilization: The stability of foams based on fatty acid soaps is highly dependent on pH. Introducing CO₂ into the system effectively lowers the pH of the solution by forming carbonic acid. This protonates the stearate, converting the soluble soap back into its insoluble fatty acid form. This change drastically reduces its surface activity and ability to stabilize the foam, leading to efficient and controlled defoaming. researchgate.net

The table below summarizes key findings on the kinetics of a model smart foam system using a fatty acid and ethanolamine.

Table 2: Research Findings on Fatty Acid/Ethanolamine Foam Systems

| Parameter | Observation | Mechanism | Consequence | Source(s) |

|---|---|---|---|---|

| Stabilization Structure | Self-assembled, multi-walled tubes or lamellar bilayers | Adsorption at the air/water interface and crowding in Plateau borders, arresting drainage and coalescence. | Creation of "ultrastable" foams with lifetimes of months. | researchgate.netcern.chresearchgate.net |

| Destabilization Stimulus | Temperature increase above a transition point (T*) | Transition of ordered tubes/lamellae into small, mobile micelles. | Loss of interfacial elasticity and steric hindrance, leading to rapid foam collapse. | researchgate.netresearchgate.netcern.ch |

| Transition Temperature (T)* | ~70°C for 12-HSA/Ethanolamine; ~42°C for Stearic Acid/Ethanolamine | Thermal energy overcomes intermolecular forces holding the aggregates together. | Switchable foam stability; foam is stable below T* and unstable above T*. | researchgate.netresearchgate.net |

| Reversibility | The stabilization/destabilization is reversible. | Cooling below T* allows the self-assembled structures to reform. | The ability to create a stable foam can be recovered after a heating/cooling cycle. | cern.ch |

| pH/CO₂ Control | Bubbling CO₂ through the foam causes collapse. | Protonation of the fatty acid soap reduces its solubility and surface activity. | Controlled and rapid defoaming on demand. | researchgate.net |

Interactions of Monoethanolamine Stearate with Advanced Material Systems

Interactions with Polymeric Systems and Hydrocolloids

The interaction between surfactants and polymers in aqueous solutions is a subject of considerable scientific and industrial interest. These interactions can lead to the formation of complex structures with unique properties that differ from those of the individual components.

Surfactant-Polymer Complexation and Phase Behavior

The combination of monoethanolamine stearate (B1226849) with various polymers and hydrocolloids can result in the formation of surfactant-polymer complexes. This complexation is driven by a combination of electrostatic and hydrophobic interactions. The nature and strength of these interactions dictate the phase behavior of the resulting system, which can range from clear, single-phase solutions to multiphase systems with distinct macroscopic or microscopic domains.

The critical aggregation concentration (CAC) is a key parameter in these systems, representing the concentration at which the surfactant begins to form micelles in the presence of the polymer. This is often lower than the critical micelle concentration (CMC) of the surfactant alone, indicating that the polymer facilitates micelle formation. The phase behavior is influenced by factors such as polymer concentration, surfactant concentration, temperature, and ionic strength.

Table 1: Factors Influencing Monoethanolamine Stearate-Polymer Phase Behavior

| Factor | Influence on Phase Behavior |

| Polymer Concentration | Increasing polymer concentration can lead to enhanced complexation and potential phase separation. |

| Surfactant Concentration | Above the CAC, changes in surfactant concentration can induce transitions between different complex structures and phases. |

| Temperature | Temperature can affect the solubility of both the polymer and the surfactant, thereby altering the interaction and phase equilibrium. |

| Ionic Strength | The addition of salts can screen electrostatic interactions, influencing the complexation between ionic surfactants and charged polymers. |

Influence on Polymer Rheology and Network Formation

The interaction of this compound with polymers can significantly modify the rheological properties of the solution. The formation of surfactant-polymer complexes can lead to an increase in viscosity due to the creation of a more extensive and interconnected network. These complexes can act as physical cross-links, bridging different polymer chains.

In systems containing hydrocolloids, this compound can influence the gelation process and the mechanical properties of the resulting gel. The surfactant molecules can associate with the polymer chains, affecting chain conformation and intermolecular interactions, which are crucial for network formation. The extent of this influence depends on the specific polymer and surfactant concentrations, as well as the temperature and pH of the system. For instance, in some cases, the surfactant can strengthen the polymer network, leading to a more rigid gel, while in others, it might disrupt the network, resulting in a weaker gel.

Solubilization and Encapsulation Principles

A primary function of surfactants like this compound is their ability to increase the solubility of poorly water-soluble substances, a process known as micellar solubilization. wikipedia.org This property is fundamental to many applications, from drug delivery to cleaning products.

Mechanism of Solubilization of Hydrophobic Compounds within this compound Micelles

Above its critical micelle concentration, this compound molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core, formed by the stearate tails, and a hydrophilic shell, composed of the monoethanolamine headgroups, which is in contact with the surrounding water.

Hydrophobic compounds, which are otherwise insoluble in water, can be incorporated into the hydrophobic core of these micelles. ualberta.ca This process, termed micellar solubilization, effectively disperses the hydrophobic substance in the aqueous medium. wikipedia.org The location of the solubilized molecule within the micelle depends on its polarity. Nonpolar molecules will primarily reside in the hydrocarbon core, while molecules with some polarity may be located in the palisade layer, between the hydrophobic core and the hydrophilic headgroups. ualberta.ca

The efficiency of solubilization is influenced by several factors, including the chemical structure of the surfactant and the hydrophobic compound, temperature, and the presence of additives. researchgate.net

Table 2: Key Factors in the Micellar Solubilization Process

| Factor | Description |

| Surfactant Structure | The length of the hydrophobic tail and the nature of the hydrophilic headgroup of this compound influence the size and shape of the micelles, and thus their solubilization capacity. |

| Solubilizate Properties | The size, shape, and polarity of the hydrophobic compound determine its ability to be incorporated into the micelles. |

| Temperature | Temperature can affect both the solubility of the hydrophobic compound and the structure of the micelles, thereby influencing the extent of solubilization. |

| Additives | The presence of electrolytes or other organic molecules can alter the properties of the micelles and affect the solubilization process. |

Interactions with Inorganic Particles and Nanomaterials (e.g., surface modification, dispersion stabilization)

The interaction of this compound with inorganic particles and nanomaterials is crucial for their dispersion and stabilization in liquid media. Many inorganic materials are inherently hydrophobic or tend to agglomerate in aqueous environments.

This compound can adsorb onto the surface of these particles through various mechanisms, including hydrophobic interactions and, in some cases, electrostatic attraction. The hydrophobic stearate tail can attach to the particle surface, while the hydrophilic monoethanolamine headgroup extends into the aqueous phase. This surface modification renders the particles more hydrophilic and facilitates their dispersion in water.

The adsorbed layer of this compound provides steric and/or electrostatic stabilization, preventing the particles from coming into close contact and aggregating. mdpi.com This is essential for maintaining a stable and uniform dispersion, which is critical for the performance of many products containing inorganic nanoparticles, such as coatings, inks, and composites. The effectiveness of this compound as a dispersing agent depends on the nature of the particle surface, the pH of the medium, and the concentration of the surfactant. mdpi.comatamanchemicals.com

Advanced Analytical and Spectroscopic Characterization of Monoethanolamine Stearate Assemblies

Spectroscopic Techniques for Structural Elucidation and Dynamic Studies

Spectroscopic methods are powerful, non-invasive tools for probing the molecular environment and dynamics within monoethanolamine stearate (B1226849) assemblies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for determining the aggregation number and studying the dynamics of micellar systems. By analyzing the chemical shifts, relaxation times, and diffusion coefficients of the surfactant molecules, detailed information about the micelle structure and the mobility of its components can be obtained. Techniques such as pulsed-field gradient NMR (PFG-NMR) are particularly useful for measuring the self-diffusion coefficients of the surfactant monomers and micelles, which can then be used to calculate the aggregation number.

Key Findings from NMR Studies:

Analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra can reveal changes in the chemical environment of the stearate chain and the monoethanolamine headgroup upon micellization.

Measurements of spin-lattice (T₁) and spin-spin (T₂) relaxation times provide insights into the motional freedom of different parts of the surfactant molecule within the micelle.

The aggregation number, a key parameter describing the size of the micelles, can be determined by comparing the diffusion coefficients of the micelle and the free monomer.

| Parameter | Technique | Typical Information Obtained |

| Aggregation Number | PFG-NMR | The average number of surfactant molecules in a micelle. |

| Micellar Dynamics | Relaxation Time Measurements (T₁, T₂) | Information on the mobility of the hydrocarbon tail and the headgroup. |

| Monomer-Micelle Exchange | Chemical Shift Analysis | Rate of exchange between free monomers and micelles. |

Key Findings from IR and Raman Studies:

The analysis of the C-H stretching vibrations in the IR and Raman spectra provides a measure of the conformational order (trans/gauche isomerization) of the stearate hydrocarbon tails within the micellar core.

Shifts in the vibrational bands associated with the carboxylate and amine groups can indicate the extent of hydration and hydrogen bonding at the micelle-water interface. utexas.edu

Temperature-dependent studies can be used to monitor phase transitions, such as the crystal-to-liquid crystal or micelle-to-lamellar phase transitions. nih.gov

| Spectral Region | Vibrational Mode | Information Gleaned |

| 2800-3000 cm⁻¹ | C-H stretching | Conformational order of the alkyl chains. |

| 1550-1650 cm⁻¹ | Amine N-H bending | Hydrogen bonding of the headgroup. mdpi.com |

| 1400-1500 cm⁻¹ | Carboxylate symmetric stretching | Ionization state and coordination of the headgroup. |

Fluorescence spectroscopy is a highly sensitive technique for determining the critical micelle concentration (CMC) and probing the microenvironment of micelles. rsc.orgresearchgate.netnih.gov This method often employs fluorescent probes that exhibit changes in their fluorescence properties upon partitioning into the hydrophobic micellar core. nih.gov

Key Findings from Fluorescence Studies:

The CMC can be accurately determined by monitoring the changes in the fluorescence intensity or the emission wavelength of a probe as a function of surfactant concentration. rsc.orgnih.gov

The ratio of the intensities of certain vibrational bands in the emission spectrum of probes like pyrene (the I₁/I₃ ratio) can be used to assess the polarity of the micellar core.

Fluorescence quenching and anisotropy measurements can provide information about the aggregation number and the microviscosity of the micellar interior.

| Probe Molecule | Measured Property | Information Obtained |

| Pyrene | I₁/I₃ intensity ratio | Polarity of the micellar core. |

| 1,6-Diphenyl-1,3,5-hexatriene (DPH) | Fluorescence polarization | Microviscosity of the micellar interior. |

| Various fluorescent dyes | Fluorescence intensity | Critical Micelle Concentration (CMC). |

Scattering Techniques for Probing Self-Assembly Structures

Scattering techniques are indispensable for directly determining the size, shape, and internal structure of self-assembled aggregates in solution.

Key Findings from SAXS and SANS Studies:

The scattering data can be fitted to various models to determine the most probable shape of the micelles.

For spherical micelles, the radius of the hydrophobic core and the thickness of the hydrated shell can be determined.

SANS, with the use of contrast variation by isotopic substitution (H₂O/D₂O), can provide detailed information about the internal structure of the micelles, such as the extent of water penetration into the core.

| Parameter | Technique | Typical Information Obtained |

| Radius of Gyration (Rg) | SAXS/SANS | A measure of the overall size of the micelle. |

| Micellar Shape | SAXS/SANS | Determination of whether micelles are spherical, cylindrical, etc. |

| Core and Shell Dimensions | SAXS/SANS | The size of the hydrophobic core and the thickness of the hydrophilic shell. |

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of particles and aggregates in suspension. horiba.comresearchgate.net DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. horiba.com From these fluctuations, the diffusion coefficient of the particles can be determined, and the Stokes-Einstein equation can then be used to calculate the hydrodynamic radius.

Key Findings from DLS Studies:

DLS provides the average hydrodynamic radius of the monoethanolamine stearate micelles and the polydispersity of the size distribution.

The technique is sensitive to the presence of larger aggregates or impurities in the solution.

By measuring the diffusion coefficient, DLS can be used to study the effects of temperature, concentration, and additives on the size and stability of the micelles.

| Parameter | Technique | Information Obtained |

| Hydrodynamic Radius (Rh) | DLS | The effective radius of the hydrated micelle in solution. |

| Polydispersity Index (PDI) | DLS | A measure of the width of the particle size distribution. |

| Diffusion Coefficient (D) | DLS | The rate at which micelles diffuse through the solvent. |

Microscopic Imaging of Interfacial and Colloidal Structures

Direct visualization of the aggregates and films formed by this compound provides invaluable insight into their supramolecular organization. Electron microscopy and atomic force microscopy are powerful tools for imaging these structures at the nanoscale.

Electron microscopy techniques are indispensable for visualizing the morphology of self-assembled structures in their native state. Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Cryogenic Scanning Electron Microscopy (Cryo-SEM) are particularly suited for studying liquid and semi-solid dispersions, as they involve rapid freezing to preserve the delicate nanostructures present in the solution. nih.govnih.gov

Cryo-Transmission Electron Microscopy (Cryo-TEM) allows for the direct imaging of nanoparticles and aggregates in a frozen-hydrated state, closely representing their condition in solution. nih.govresearchgate.net This method is ideal for characterizing the internal structure of this compound assemblies, such as vesicles (liposomes), micelles, or liquid crystalline phases. By analyzing Cryo-TEM images, researchers can determine the size distribution, shape, and lamellarity (number of bilayers) of vesicles. The technique avoids artifacts associated with drying or staining, which can alter the morphology of the aggregates. researchgate.net

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography of materials. For colloidal systems, Cryo-SEM is the preferred method, complementing Cryo-TEM by allowing for the examination of larger objects or more viscous samples that are difficult to prepare for TEM. nih.gov SEM has been used to investigate the morphologies of gels and crystals formed by derivatives of stearic acid. researchgate.net In the context of this compound, SEM can be used to study the structure of xerogels or the crystalline nature of the solid material, revealing features like plates, fibers, or other complex nano-architectures. researchgate.net

| Technique | Primary Information Obtained | Relevance to this compound Assemblies |

|---|---|---|

| Cryo-TEM | Size, shape, and internal structure of aggregates (e.g., lamellarity of vesicles). nih.gov | Direct visualization of micelles, vesicles, or liquid crystalline phases in dispersion. |

| SEM / Cryo-SEM | Surface morphology, topography, and 3D structure of larger aggregates or solid-state materials. nih.govresearchgate.net | Characterization of crystal habits, gel network structures, and surface features of films. |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. It is exceptionally well-suited for characterizing interfacial films of amphiphilic molecules like this compound at air-water or solid-liquid interfaces.

In a typical AFM experiment for interfacial characterization, a Langmuir-Blodgett film of this compound can be transferred from the air-water interface onto a solid substrate, such as freshly cleaved mica. The AFM tip then scans the surface to generate a detailed topographical map. This analysis can reveal:

Film Homogeneity and Thickness: Determining if the monolayer or multilayer film is uniform and measuring its height.

Domain Structure: Visualizing the formation of distinct domains or phases within the film.

Surface Roughness: Quantifying the smoothness of the interfacial layer.

Mechanical Properties: In advanced modes, AFM can probe local mechanical properties like adhesion and elasticity.

Studies on stearic acid films have demonstrated AFM's ability to visualize crystal formation and multilayer structures at interfaces, providing insights that are directly applicable to the study of this compound films. researchgate.net

Rheological Characterization of Interfacial Layers and Colloidal Dispersions

Interfacial rheology investigates the relationship between stress and deformation at an interface, providing critical information about the mechanical strength and stability of the films formed by surfactants. srce.hrresearchgate.net The viscoelastic properties of the this compound interfacial layer are paramount to the stability of emulsions and foams. Rheological measurements are typically divided into two categories: shear and dilatational rheology. researchgate.net

Interfacial Shear Rheology: This technique measures the response of an interfacial layer to a tangential shearing force, without changing the surface area. It is characterized by the interfacial shear modulus (G) and is linked to the long-term stability of dispersions against processes like coalescence. researchgate.netmdpi.com A high interfacial shear viscosity indicates a more rigid, structured film that can resist rupture.

Interfacial Dilatational Rheology: This technique measures the response to an expansion or compression of the interfacial area. It is characterized by the dilatational modulus (E), which quantifies the interface's resistance to area changes. mdpi.com Dilatational properties are crucial for short-term stability, providing information on the film's ability to recover from perturbations, a phenomenon often driven by the Gibbs-Marangoni effect. srce.hrmdpi.com

These properties are measured using specialized rheometers, such as bicone or double-wall ring systems for shear rheology and oscillating drop/bubble tensiometers for dilatational rheology. mdpi.comanton-paar.com The characterization of these two-dimensional rheological properties is essential for understanding how this compound functions as a stabilizer in colloidal systems. srce.hr

| Rheological Mode | Key Parameter | Significance for Dispersion Stability |

|---|---|---|

| Shear | Interfacial Shear Modulus (G) / Viscosity (ηs) | Indicates film rigidity and resistance to tangential stress; correlates with long-term stability against coalescence. researchgate.net |

| Dilatational | Interfacial Dilatational Modulus (E) | Measures resistance to area changes; correlates with short-term stability and the ability to dampen surface fluctuations. srce.hr |

Surface and Interfacial Tension Measurement Methodologies (e.g., Drop Shape Tensiometry, Micropipet Technique)

The ability of this compound to act as a surfactant is fundamentally linked to its capacity to adsorb at interfaces and lower the surface or interfacial tension. Accurate measurement of this property is crucial for characterizing its efficiency as an emulsifier or foaming agent.

Drop Shape Tensiometry (Pendant Drop Method): This is a widely used optical method for determining both surface tension (liquid-air interface) and interfacial tension (liquid-liquid interface). tegewa.debiolinscientific.com The technique involves forming a pendant drop of a liquid in a second immiscible phase (e.g., a drop of an aqueous this compound solution in air or oil). The shape of this drop is governed by a balance between gravitational forces, which tend to elongate it, and surface tension, which seeks to keep it spherical. biolinscientific.com A camera captures the drop profile, and sophisticated software fits the shape to the Young-Laplace equation to calculate the interfacial tension with high precision. biolinscientific.commdpi.com This method is versatile and can be used to study the dynamics of surfactant adsorption over time. tegewa.de

Micropipet Technique: This is a powerful method for measuring interfacial tension at microscopic interfaces, such as those of individual microbubbles or emulsion droplets. ysu.amresearchgate.netmdpi.com The technique involves creating a liquid-gas or liquid-liquid interface inside a tapered glass micropipette with a radius of a few to a hundred micrometers. ysu.amresearchgate.net By applying a controlled pressure to the micropipette, the curvature of the interface can be precisely manipulated. semanticscholar.org Based on the Young-Laplace equation, the interfacial tension can be determined by measuring the radius of curvature of the meniscus at a series of applied pressures. ysu.am This technique is particularly valuable for studying the properties of microscopic systems and the dynamics of surfactant exchange at these small scales. ysu.amresearchgate.net

| MEA Concentration (wt%) | Surface Tension (mN/m) | Reference |

|---|---|---|

| 0 (Pure Water) | ~71.2 | usn.no |

| 10 | 67.5 | usn.no |

| 20 | 65.0 | usn.no |

| 30 | 63.5 | usn.noresearchgate.net |

| 40 | 60.6 | usn.no |

Note: The table shows data for the parent amine, monoethanolamine, to illustrate typical surface tension values measured by these techniques. The formation of the stearate salt would be expected to significantly lower these values further.

Theoretical and Computational Modeling of Monoethanolamine Stearate Behavior

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the behavior of monoethanolamine stearate (B1226849) at the atomic level. These simulations can provide detailed insights into the dynamics of interfacial adsorption and the mechanisms driving self-assembly into structures like micelles or bilayers. In a typical MD simulation of monoethanolamine stearate, a force field would be employed to describe the interatomic and intramolecular interactions. This force field would be parameterized to accurately reproduce the properties of the constituent ions: the monoethanolammonium cation and the stearate anion.

Research on related systems provides a framework for understanding the potential outcomes of such simulations. For instance, MD simulations of monoethanolamine (MEA) in aqueous solutions have been conducted to study its behavior, including its conformation and interactions with surrounding molecules. These studies have highlighted the importance of hydrogen bonding in dictating the structure and dynamics of MEA. Similarly, simulations of long-chain carboxylates like stearate have been used to explore their aggregation and adsorption at interfaces.